(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Lipophilicity Permeability Drug-likeness

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS 32329-12-7) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family. With a molecular weight of 163.18 g/mol, a computed XLogP3 of -0.1, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 50.9 Ų, it occupies a distinct physicochemical space that bridges traditional fragment-like and lead-like property ranges.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B7893892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN1C(=NC2=C1N=CC=C2)CO
InChIInChI=1S/C8H9N3O/c1-11-7(5-12)10-6-3-2-4-9-8(6)11/h2-4,12H,5H2,1H3
InChIKeyRVIGFNZUEVPSER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol – Core Structure and Property Baseline for Lead Optimization


(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS 32329-12-7) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family [1]. With a molecular weight of 163.18 g/mol, a computed XLogP3 of -0.1, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 50.9 Ų, it occupies a distinct physicochemical space that bridges traditional fragment-like and lead-like property ranges [1]. Its core scaffold mimics the purine ring system, making it a privileged structure for medicinal chemistry programs targeting kinases and other ATP-binding proteins [2].

Why Generic Imidazo[4,5-b]pyridine Analogs Cannot Simply Substitute (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol in Synthesis


Minor structural changes in the imidazo[4,5-b]pyridine series cause substantial shifts in physicochemical and pharmacokinetic properties. For example, removing the N3-methyl group changes the hydrogen bond donor count from one to two, drops XLogP3 from -0.1 to -0.4, and increases TPSA from 50.9 to 61.8 Ų [1]. Conversely, removing the 2-hydroxymethyl group eliminates the sole hydrogen bond donor, raises XLogP3 to 0.7, and reduces the acceptor count from three to two [2]. These differences alter solubility, permeability, and metabolic stability, meaning a building block that works in a specific synthetic sequence or biological assay cannot be freely interchanged without re-optimizing the entire pathway [1][2].

Quantitative Differentiation of (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol from Its Closest Analogs


Lipophilicity Advantage: XLogP3 -0.1 vs. -0.4 for the Demethyl Analog

The N3-methyl group increases lipophilicity, shifting the computed XLogP3 from -0.4 (demethyl analog, (3H-imidazo[4,5-b]pyridin-2-yl)methanol) to -0.1 for the target compound [1][2]. This 0.3 log unit increase aligns the target compound more closely with ideal CNS drug space (XLogP3 typically 0–3) and may improve passive membrane permeability [1].

Lipophilicity Permeability Drug-likeness

Reduced Hydrogen Bond Donor Count: 1 vs. 2 for the NH Analog

Methylation at the imidazole N3 position reduces the hydrogen bond donor count from 2 (in the NH analog, (3H-imidazo[4,5-b]pyridin-2-yl)methanol) to 1 in the target compound [1][2]. Lowering the donor count from 2 to 1 brings the target compound within the rule-of-five preferred range (≤5 donors) but more importantly removes a potential site for phase II glucuronidation or sulfation, potentially improving metabolic stability [1].

Hydrogen bonding Permeability Metabolic stability

Topological Polar Surface Area Reduction: 50.9 vs. 61.8 Ų

The target compound has a TPSA of 50.9 Ų, which is 10.9 Ų lower than that of the demethyl analog (61.8 Ų) [1][2]. TPSA values below 60–70 Ų are generally associated with good blood–brain barrier permeability, with 90 Ų often cited as the upper limit for CNS drugs [3]. The target compound therefore sits more comfortably within the CNS-accessible range than its demethyl counterpart.

Polar surface area Permeability CNS penetration

Synthetic Handle Advantage: Presence of a Primary Hydroxyl Group vs. Non-Functionalized Analog

Unlike 3-methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5), which has no hydrogen bond donor and an XLogP3 of 0.7, the target compound bears a primary hydroxymethyl group at the 2-position, providing a single hydrogen bond donor and a synthetic handle for esterification, etherification, oxidation to the aldehyde, or conversion to a leaving group for nucleophilic displacement [1][2]. This single functional group enables diversification into libraries of amides, esters, and triazoles without the need for de novo scaffold construction.

Synthetic versatility Click chemistry Functionalization

Optimal Procurement-Driven Application Scenarios for (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol


Kinase Inhibitor Lead Optimization Aiming for CNS Exposure

Medicinal chemistry teams designing brain-penetrant kinase inhibitors can use this compound as a core scaffold. Its TPSA of 50.9 Ų and XLogP3 of -0.1 place it within the favorable property space for CNS drugs, while the primary alcohol provides a convenient vector for introducing solubilizing groups or for prodrug strategies without pushing TPSA above the 90 Ų threshold [3][1].

Diversity-Oriented Synthesis Libraries Requiring a Single-Stage Derivatization Handle

For high-throughput medicinal chemistry programs, the hydroxymethyl group enables one-step diversification into esters, carbamates, ethers, or triazoles via click chemistry. This reduces the number of synthetic steps compared to starting from 3-methyl-3H-imidazo[4,5-b]pyridine, which would require initial C–H functionalization [4].

Fragment-Based Drug Discovery Where Donor/Acceptor Balance is Critical

With exactly one hydrogen bond donor, three acceptors, and a molecular weight of 163.18 Da, this compound fits the fragment-like profile (MW < 250, HBD ≤ 3, HBA ≤ 6). The reduced donor count (1 vs. 2 in the NH analog) minimizes desolvation penalties while retaining sufficient polarity for aqueous solubility, making it a more attractive fragment hit for further elaboration [2].

Intermediate for Angiotensin II Receptor Antagonist Synthesis

Patent EP 0 554 098 A2 describes imidazo[4,5-b]pyridine derivatives as angiotensin II antagonists. The hydroxymethyl group at the 2-position can serve as the attachment point for the biphenyltetrazole moiety typical of sartans. The N3-methyl group prevents tautomeric shifts that could complicate reaction selectivity in downstream steps [5].

Quote Request

Request a Quote for (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.